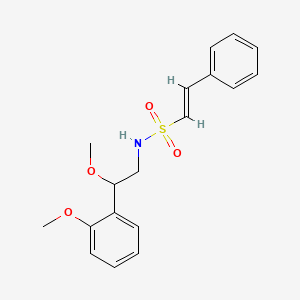

(E)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-phenylethenesulfonamide

描述

属性

IUPAC Name |

(E)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S/c1-22-17-11-7-6-10-16(17)18(23-2)14-19-24(20,21)13-12-15-8-4-3-5-9-15/h3-13,18-19H,14H2,1-2H3/b13-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPOIOFZMXNPMJJ-OUKQBFOZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CNS(=O)(=O)C=CC2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1C(CNS(=O)(=O)/C=C/C2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-phenylethenesulfonamide typically involves multi-step organic reactions. One common approach is the reaction of 2-methoxyphenylacetic acid with appropriate reagents to introduce the sulfonamide group. This can be followed by the formation of the phenylethene backbone through a series of coupling reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in bulk quantities suitable for commercial applications.

化学反应分析

Types of Reactions

(E)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-phenylethenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

科学研究应用

(E)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-phenylethenesulfonamide has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

Industry: Utilized in the development of new materials, catalysts, and chemical processes.

作用机制

The mechanism of action of (E)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the phenylethene backbone can interact with hydrophobic regions of proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

相似化合物的比较

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound’s uniqueness lies in its ethyl linker bearing two methoxy groups (one on the ethyl chain and another on the adjacent phenyl ring). This distinguishes it from related (E)-N-aryl-2-arylethenesulfonamides, which typically feature simpler aryl or substituted aryl groups. Key analogs include:

- (E)-2-(2′-Methoxyphenyl)-N-(4-methoxyphenyl)ethenesulfonamide (6e) : Contains a 2-methoxyphenyl ethene group and a 4-methoxyphenyl sulfonamide. The absence of an ethyl linker reduces steric bulk compared to the target compound .

- (E)-N-(4-Fluorophenyl)-2-(4′-methoxyphenyl)ethenesulfonamide (6d) : Substituted with a fluorine atom on the sulfonamide aryl group, enhancing electron-withdrawing effects .

Table 1: Structural and Physical Comparison

*Calculated molecular weight (C₁₉H₂₃NO₅S).

Physicochemical Properties

- Melting Points : The target’s ethyl linker may lower crystallinity compared to 6e (mp 112–114°C) or 6p (mp 148–150°C). The semi-solid nature of 6f (Table 1) highlights how increased methoxy substitution can reduce melting points .

- Solubility : Methoxy groups generally enhance solubility in organic solvents. The target’s two methoxy groups may improve solubility relative to 6d (fluorine substituent) but reduce it compared to 6p (hydroxyl group) .

生物活性

(E)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-phenylethenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antiproliferative, antibacterial, and antioxidative activities, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 345.42 g/mol. Its structure features a sulfonamide group attached to a phenylethenesulfonamide backbone, which is crucial for its biological activity.

1. Antiproliferative Activity

Recent studies have indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro assays demonstrated:

- MCF-7 Cell Line : The compound showed an IC50 value of approximately 3.1 μM, indicating potent activity against breast cancer cells.

- HCT116 Cell Line : Another study reported an IC50 of 5.3 μM, suggesting effectiveness against colorectal cancer cells.

These results highlight the compound's selective cytotoxicity towards malignant cells while sparing normal cells, a desirable trait in anticancer drug development.

2. Antibacterial Activity

The antibacterial efficacy of this compound was evaluated against several bacterial strains:

- Gram-positive Bacteria : The compound displayed notable activity against Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of 8 μM.

- Mechanism of Action : The antibacterial effect is thought to arise from the inhibition of folic acid synthesis in bacteria, similar to other sulfonamides.

3. Antioxidative Activity

Oxidative stress is implicated in various diseases, including cancer. The antioxidative properties of this compound were assessed using different methods:

- DPPH Radical Scavenging Assay : The compound demonstrated significant free radical scavenging activity, suggesting its potential as an antioxidant.

- Cellular Studies : In cell-based assays, the compound reduced reactive oxygen species (ROS) levels, indicating its protective role against oxidative damage.

Table 1: Summary of Biological Activities

| Activity Type | Cell Line / Bacteria | IC50 / MIC (μM) | Reference |

|---|---|---|---|

| Antiproliferative | MCF-7 | 3.1 | |

| Antiproliferative | HCT116 | 5.3 | |

| Antibacterial | E. faecalis | 8 | |

| Antioxidative | DPPH Scavenging | Significant |

Case Study: Synthesis and Evaluation

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of sulfonamides to evaluate their biological activities systematically. The study confirmed that the introduction of methoxy groups significantly enhanced both antiproliferative and antioxidative activities compared to non-substituted analogs .

常见问题

Q. What are the critical parameters for optimizing the synthesis of (E)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-phenylethenesulfonamide?

- Methodological Answer : Synthesis optimization requires careful adjustment of:

- Reaction Conditions : Temperature (typically 60–100°C), inert atmosphere (e.g., nitrogen), and solvent selection (e.g., dimethylformamide or dichloromethane) to stabilize intermediates .

- Catalyst Loading : Use of base catalysts (e.g., triethylamine) to neutralize byproducts like HCl during sulfonamide bond formation .

- Purification : Column chromatography or recrystallization to isolate the compound with >95% purity .

- Key Reference Data :

- Optimal yield reported at 70–80% under microwave-assisted synthesis for analogous sulfonamides .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., distinguishing E/Z isomers via coupling constants) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹) .

- X-ray Crystallography : Resolve crystal structure and confirm spatial arrangement of methoxy and phenyl groups .

Q. What preliminary biological assays are recommended for evaluating this compound’s activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against dihydropteroate synthase (for antibacterial activity) or tyrosine kinases (for anticancer potential) at concentrations of 1–100 µM .

- Cellular Viability Assays : Use MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

- Solubility Screening : Measure logP values via HPLC to assess bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Control for Experimental Variability : Standardize assay conditions (e.g., pH, serum concentration) to minimize discrepancies in IC₅₀ values .

- Metabolic Stability Testing : Use liver microsome assays to identify if conflicting results arise from differential metabolic processing .

- Structural Analog Comparison : Compare activity of derivatives (e.g., substituting methoxy groups with ethoxy) to isolate structural drivers of efficacy .

Q. What methodologies are employed to study structure-activity relationships (SAR) for this sulfonamide?

- Methodological Answer :

- QSAR Modeling : Use computational tools (e.g., CoMFA, molecular docking) to correlate substituent electronic properties (e.g., Hammett σ constants) with biological activity .

- Fragment-Based Design : Synthesize analogs with modified aryl groups (e.g., replacing phenyl with thiophene) and test for target binding affinity .

- Key SAR Findings :

- Methoxy groups at the 2-position enhance solubility but reduce kinase inhibition potency in analogous compounds .

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to receptors like EGFR or tubulin .

- Cryo-Electron Microscopy (Cryo-EM) : Visualize compound-enzyme complexes at near-atomic resolution .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of target binding .

Q. How can researchers investigate metabolic pathways and degradation products?

- Methodological Answer :

- In Vitro Metabolism Studies : Incubate with cytochrome P450 isoforms (e.g., CYP3A4) and analyze metabolites via LC-MS/MS .

- Stability Testing : Expose the compound to simulated gastric fluid (pH 2) or plasma to identify hydrolysis-prone regions (e.g., sulfonamide bonds) .

Data Contradiction Analysis

Q. Why might solubility predictions from computational models conflict with experimental data?

- Methodological Answer :

- Solvent Effects : Computational models often assume ideal conditions; experimental logP values may vary due to solvent polarity or ion-pairing .

- Polymorphism : Crystal polymorphism (e.g., α- vs. β-forms) can alter solubility profiles, requiring PXRD analysis to confirm solid-state structure .

Q. How to address discrepancies in enzyme inhibition potency between recombinant proteins and cell-based assays?

- Methodological Answer :

- Membrane Permeability Testing : Use Caco-2 cell monolayers to determine if poor cellular uptake explains reduced activity .

- Off-Target Screening : Employ kinome-wide profiling to identify competing interactions in cellular environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。